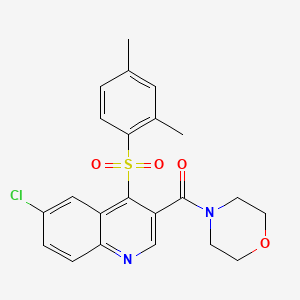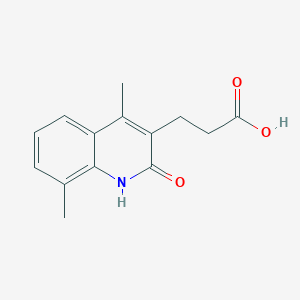
3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid” is a unique chemical compound with the empirical formula C14H15NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of a series of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids was carried out by the alkaline hydrolysis of the corresponding 1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxamides .Molecular Structure Analysis
The molecular weight of “3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid” is 245.278 . The SMILES string representation of the molecule isO=C(O)CCC1=C(O)C(C=C(C)C=C2)=C2N=C1C . Physical And Chemical Properties Analysis
“3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid” is a solid compound . The InChI key for the compound isOXEYVHJLRAYPRX-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Drug Development
3-Quinolin-4-one propanoic acids, related to the queried compound, are being explored as scaffolds for developing antimicrobial drugs due to their molecular similarity to fluoroquinolone antibiotics. Analytical methods such as 13C NMR-spectroscopy are crucial for quality control of these promising active pharmaceutical ingredients (APIs), addressing the issue of tautomeric forms and identifying specific by-products of synthesis like hexahydroacridine and decahydroheptacene derivatives (Zubkov et al., 2016).
Biological Activity Analysis
A study on derivatives of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids revealed their analgesic and diuretic properties. This research signifies the potential of such compounds in therapeutic applications, emphasizing the need for further exploration of their biological activities (Ukrainets et al., 2013).
Antimicrobial Activity of Novel Compounds
Research into novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, derived from a related compound, 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, has demonstrated significant antimicrobial activity. These findings highlight the potential of these compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).
Photophysical Properties in Copper Complexes
Studies on phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, related to the compound , have shown extraordinary photophysical properties. This research has implications for the development of new materials with unique light-emitting properties (Małecki et al., 2015).
Antihypoxic Actions
Derivatives of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, structurally related to the queried compound, have been studied for their antihypoxic actions. Several of these amides have shown promising results as potential antioxidants and warrant further pharmacological testing (Ukrainets et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4,8-dimethyl-2-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-4-3-5-10-9(2)11(6-7-12(16)17)14(18)15-13(8)10/h3-5H,6-7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBNCSEINFQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)N2)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7-methoxy-1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2794343.png)
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2794344.png)

![3-(3-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2794347.png)

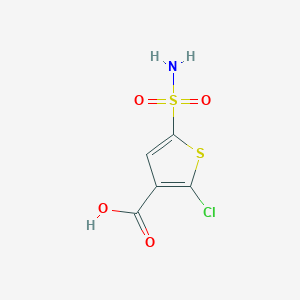
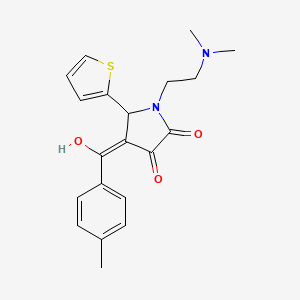
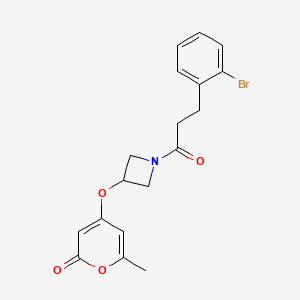
![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2794359.png)
![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)
![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)
